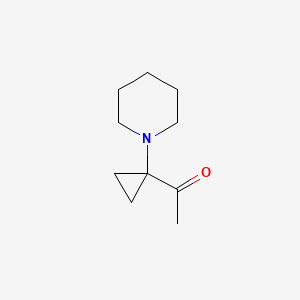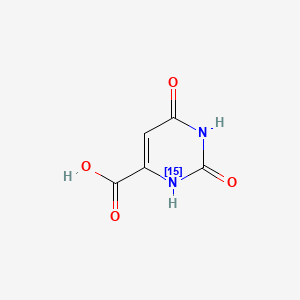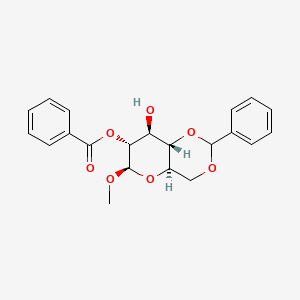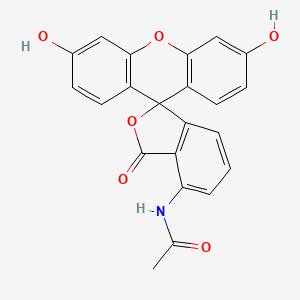
1-(1-Piperidin-1-ylcyclopropyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Piperidin-1-ylcyclopropyl)ethanone is an organic compound that features a piperidine ring attached to a cyclopropyl group, which is further connected to an ethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(1-Piperidin-1-ylcyclopropyl)ethanone can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl ketone with piperidine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like aluminum chloride. The mixture is stirred and heated to facilitate the formation of the desired product .
Industrial Production Methods: For large-scale production, the synthesis of this compound may involve more efficient processes. One such method includes the use of gamma-butyrolactone and 2-chlorophenyl acetate as starting materials. The reaction proceeds through acylation, chlorination, and cyclization steps, resulting in the formation of the target compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Piperidin-1-ylcyclopropyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Varied products based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(1-Piperidin-1-ylcyclopropyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticonvulsant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism by which 1-(1-Piperidin-1-ylcyclopropyl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. For instance, in its role as an anticonvulsant, the compound may modulate neurotransmitter activity in the brain, thereby reducing seizure activity. The exact molecular targets and pathways are still under investigation, but they likely involve modulation of ion channels and neurotransmitter receptors .
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride: This compound shares a similar piperidine ring structure but differs in the presence of a phenyl group instead of a cyclopropyl group.
1-(Thiophen-3-yl)ethanone: Similar in having an ethanone moiety, but features a thiophene ring instead of a piperidine ring.
Uniqueness: 1-(1-Piperidin-1-ylcyclopropyl)ethanone is unique due to its combination of a cyclopropyl group and a piperidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C10H17NO |
|---|---|
Molekulargewicht |
167.25 g/mol |
IUPAC-Name |
1-(1-piperidin-1-ylcyclopropyl)ethanone |
InChI |
InChI=1S/C10H17NO/c1-9(12)10(5-6-10)11-7-3-2-4-8-11/h2-8H2,1H3 |
InChI-Schlüssel |
QFOKCZMBDIFPHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1(CC1)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-N-[(E,2S)-1,3-dihydroxyoctadec-4-en-2-yl]octadec-9-enamide](/img/structure/B13829207.png)

![L-Alanine, 3-[(methoxycarbonyl)amino]-](/img/structure/B13829224.png)


![Methyl 2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate](/img/structure/B13829241.png)


![[(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate](/img/structure/B13829254.png)





